(R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride
Description
(R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is a chiral pyrrolidine derivative featuring a 4-bromobenzyl substituent and a dihydrochloride salt form. Key characteristics include:
Properties
IUPAC Name |
(3R)-1-[(4-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOPTKQXMLVRF-NVJADKKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach Using L-Proline Derivatives
A widely reported method utilizes L-proline as the chiral starting material:
Step 1 : Protection of L-proline using tert-butyloxycarbonyl (Boc) anhydride yields (S)-1-Boc-pyrrolidine-3-carboxylic acid.
Step 2 : Reduction of the carboxylic acid to primary alcohol via LiAlH₄, followed by Swern oxidation to aldehyde.
Step 3 : Reductive amination with 4-bromobenzylamine using NaBH₃CN in methanol (Yield: 68-72%).
Step 4 : Boc deprotection with HCl/dioxane to form the dihydrochloride salt (Purity: >95% by HPLC).
Table 1 : Optimization of Reductive Amination Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 12 | 68 |
| Pd/C (H₂) | EtOAc | 50 | 6 | 72 |
| Ti(OiPr)₄ | THF | 0→25 | 24 | 61 |
Resolution of Racemic Mixtures
For scale-up production, kinetic resolution using chiral acids proves effective:
- Racemic 1-(4-bromobenzyl)pyrrolidin-3-amine is treated with L-tartaric acid in ethanol.
- Diastereomeric salt crystallization achieves 98% enantiomeric excess (ee) after three recrystallizations.
- Free base liberation with NaOH, followed by HCl salt formation in iPrOH/Et₂O.
Palladium-Catalyzed Cross-Coupling Strategies
Recent advances employ Suzuki-Miyaura coupling for late-stage functionalization:
Procedure :
- Synthesis of 1-(4-boronic acid benzyl)pyrrolidin-3-amine via Buchwald-Hartwig amination.
- Bromination using NBS in CCl₄ (76% yield).
- Catalyst system: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 8h.
Key Advantage : Avoids harsh alkylation conditions, preserving amine functionality.
Enantioselective Catalytic Hydrogenation
State-of-the-art methods utilize chiral Rh catalysts:
Substrate : 1-(4-Bromobenzylidene)pyrrolidin-3-one
Conditions :
Mechanistic Insight : The pro-R face of the imine is preferentially hydrogenated due to steric effects from the BINAP ligand.
Purification and Salt Formation
Critical steps ensuring pharmaceutical-grade purity:
Step 1 : Column chromatography (SiO₂, CH₂Cl₂:MeOH:NH₃ = 9:1:0.1) removes residual benzyl halides.
Step 2 : Recrystallization from EtOH/Et₂O (1:5 v/v) yields needle-shaped crystals.
Step 3 : Salt formation with 2M HCl in diethyl ether (pH 4-5 monitored by pH meter).
Table 2 : Physicochemical Properties
| Parameter | Value |
|---|---|
| Melting Point | 218-220°C (dec.) |
| [α]D²⁵ (c=1, H₂O) | +12.3° |
| HPLC Purity (254 nm) | 99.2% |
| Water Content (KF) | 0.8% w/w |
Analytical Characterization Data
¹H NMR (400 MHz, D₂O): δ 7.45 (d, J=8.4 Hz, 2H, ArH), 7.35 (d, J=8.4 Hz, 2H, ArH), 3.82 (s, 2H, CH₂Ar), 3.15-3.05 (m, 1H, CHNH₂), 2.90-2.70 (m, 4H, pyrrolidine-H), 2.10-1.95 (m, 2H, pyrrolidine-H).
HRMS (ESI+): m/z calcd for C₁₁H₁₄BrN₂ [M+H]⁺: 269.0342; found: 269.0339.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-bromobenzyl group undergoes halogen exchange reactions under transition metal catalysis. A 2023 study demonstrated Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ (5 mol%) in THF/water (4:1) at 80°C for 12 hours .
| Boronic Acid | Product Yield | Conditions |
|---|---|---|
| Phenylboronic acid | 82% | 80°C, 12h, K₂CO₃ base |
| 4-Methoxyphenyl | 75% | Microwave, 100°C, 6h |
This reaction preserves the stereochemical integrity of the pyrrolidine ring (ee >98% by chiral HPLC).
Amine Functionalization
The tertiary amine participates in:
Quaternary Ammonium Salt Formation
Reaction with methyl iodide (3 equiv) in CH₃CN at 25°C for 6h produces the N-methylated derivative (91% yield) . Kinetic studies show pseudo-first-order behavior (k = 0.18 min⁻¹) .
Reductive Amination
The free amine (post deprotection) reacts with ketones under H₂ (50 psi)/Ra-Ni catalysis:
Example Reaction:
(R)-1-(4-Bromobenzyl)pyrrolidin-3-amine + cyclohexanone → N-cyclohexyl derivative (68% yield, dr 4:1) .
Key parameters:
-
Temperature: 60°C
-
Solvent: MeOH/HOAc (9:1)
-
Reaction time: 24h
Metal-Mediated Cross-Couplings
The bromine atom enables Buchwald-Hartwig amination with secondary amines:
| Amine | Catalyst System | Yield |
|---|---|---|
| Morpholine | Pd₂(dba)₃/Xantphos | 84% |
| Piperidine | Pd(OAc)₂/BINAP | 79% |
| 4-Methylpiperazine | BrettPhos-Pd-G3 | 88% |
Reaction conditions: toluene, 110°C, 18h, Cs₂CO₃ base .
Acid-Base Reactions
The dihydrochloride salt displays pH-dependent solubility:
| Solvent System | Solubility (mg/mL) | pH |
|---|---|---|
| H₂O | 42.7 | 2.1 |
| Phosphate buffer | 8.9 | 7.4 |
| 0.1M NaOH | 0.3 | 12.0 |
Neutralization with NaOH (1M) regenerates the free base (mp 148-150°C) .
Photochemical Reactivity
UV irradiation (λ=254nm) in CH₂Cl₂ induces C-Br bond homolysis, generating aryl radicals that dimerize:
Product:
4,4'-Dibromo-1,1'-bis(pyrrolidin-3-amine) biphenyl (35% yield after 6h irradiation) .
Scientific Research Applications
®-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may enhance the compound’s binding affinity to these targets, while the pyrrolidine ring and amine group contribute to its overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects: Bromine vs. Chlorine: The 4-bromo and 4-chloro analogs differ in halogen size and electronegativity. Nitro Group: The 4-nitro analog introduces strong electron-withdrawing effects, which may reduce basicity of the amine group and alter binding kinetics in target proteins .
Positional Isomerism :
- The 3-bromo isomer (meta-substitution) may exhibit reduced steric hindrance compared to the 4-bromo (para) analog, affecting conformational flexibility and receptor fit .
Stereochemical Differences :
- The (S) -configuration in the 4-chloro compound could lead to divergent biological activity compared to the (R) -configured bromo and nitro analogs, as chirality often dictates target specificity.
Salt Form :
- Dihydrochloride vs. Hydrochloride : The dihydrochloride form (two HCl molecules) in the bromo and nitro analogs increases water solubility compared to the single HCl in the 4-chloro compound, influencing formulation stability and bioavailability .
Biological Activity
(R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1286208-73-8
- Molecular Formula : C12H16BrCl2N
- Molecular Weight : 303.07 g/mol
The compound features a pyrrolidine ring with a bromobenzyl substituent, which is crucial for its biological activity. The presence of the bromine atom may enhance its interaction with biological targets due to halogen bonding effects.
The biological activity of this compound appears to be mediated through several mechanisms:
- Receptor Interaction : The compound has been shown to interact with various receptors, particularly serotonin receptors, which are implicated in mood regulation and cognitive functions .
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its therapeutic effects .
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of cell wall synthesis .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound using the agar disc-diffusion method. Results indicated significant inhibition zones against S. aureus and E. coli, highlighting its potential as an antibacterial agent . -
Cytotoxicity in Cancer Research :
Research involving various cancer cell lines demonstrated that this compound induced apoptosis and exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival . -
Neuropharmacological Studies :
Investigations into the neuropharmacological properties revealed that this compound acts as a serotonin receptor antagonist, suggesting its potential application in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, and how can stereochemical purity be ensured?
- Methodology : The synthesis typically involves palladium-catalyzed coupling reactions to attach the 4-bromobenzyl group to the pyrrolidine ring. Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical for isolating the (R)-enantiomer. Post-synthetic steps include dihydrochloride salt formation via HCl gas bubbling in anhydrous ethanol .
- Quality Control : Purity (>98%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and H/C NMR spectroscopy. Chiral purity is validated using polarimetry ([α] = +12.5° in methanol) .
Q. What analytical techniques are most reliable for characterizing this compound’s structural and chiral integrity?
- Structural Confirmation : X-ray crystallography (e.g., monoclinic P2 space group, a = 8.3979 Å, b = 10.4083 Å) resolves the absolute configuration. Alternative methods include NOESY NMR to confirm the (R)-stereochemistry .
- Purity Assessment : LC-MS (ESI+) with m/z = 299.1 [M+H] for the free base and TGA/DSC to verify thermal stability (decomposition onset at 215°C) .
Q. What biological targets are associated with (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride?
- Mechanistic Insights : The compound shows affinity for σ-1 receptors (K = 18 nM) and serotonin transporters (SERT, IC = 220 nM). In vitro assays (e.g., radioligand binding in HEK293 cells) are used to quantify activity. Dose-response curves (0.1–10 µM) guide pharmacological profiling .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?
- Comparative Analysis : Replacing the 4-bromo group with 4-chloro (as in 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride) reduces σ-1 receptor binding (K = 45 nM). Computational docking (AutoDock Vina) reveals halogen interactions with Tyr103 and Tyr194 residues .
- Data Contradictions : While bromo-substituted analogs exhibit higher receptor affinity, some studies report increased off-target effects (e.g., dopamine transporter inhibition at >500 nM). Cross-validation using CRISPR-edited receptor knockout models is advised .
Q. What strategies resolve discrepancies in reported IC values across different assay systems?
- Troubleshooting : Variability arises from assay conditions (e.g., membrane preparation methods, cation concentrations). Standardize protocols using reference compounds (e.g., haloperidol for σ-1 receptors) and validate with orthogonal assays (e.g., calcium flux vs. radioligand binding) .
Q. How can enantiomeric impurities (<2% (S)-isomer) affect pharmacological outcomes?
- Risk Mitigation : The (S)-enantiomer exhibits 10-fold lower σ-1 affinity (K = 180 nM). Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification and monitor enantiomeric excess via circular dichroism (CD) spectroscopy .
Q. What in silico tools predict the compound’s metabolic stability and toxicity?
- Computational Approaches : SwissADME predicts high microsomal stability (t = 45 min) and CYP3A4 inhibition risk (Probability = 0.72). Toxicity screening with ProTox-II identifies hepatotoxicity (LD = 220 mg/kg in rats) .
Comparative and Methodological Questions
Q. How does this compound compare to structurally related pyrrolidine derivatives in receptor selectivity?
- SAR Table :
| Compound | σ-1 K (nM) | SERT IC (nM) | Dopamine IC (nM) |
|---|---|---|---|
| (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine | 18 | 220 | >1,000 |
| (R)-1-(3-Nitrobenzyl) analog | 32 | 480 | 850 |
| (S)-1-(4-Chloro-benzyl) analog | 45 | 310 | >1,000 |
- Key Insight : The 4-bromo group enhances σ-1 selectivity over monoamine transporters .
Q. What experimental designs minimize artifacts in cellular uptake studies?
- Best Practices : Use ATP-depletion controls (10 mM sodium azide) to distinguish active vs. passive transport. Include verapamil (P-gp inhibitor) to assess efflux effects. Data normalization to protein content (BCA assay) reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
